molecular formula C21H22N2O3S B11333696 2-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide

2-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide

Cat. No.: B11333696
M. Wt: 382.5 g/mol
InChI Key: OQUSWLVUQMEUEH-UHFFFAOYSA-N
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Description

2-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 2H-chromene-3-carboxylic acid.

    Amide Formation: The carboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

    Amide Coupling: The acid chloride is reacted with 2-(piperidin-1-yl)-2-(thiophen-2-yl)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired amide.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the chromene moiety can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenated reagents and bases such as sodium hydride (NaH) are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and neuroprotective properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-N-[2-(piperidin-1-yl)ethyl]-2H-chromene-3-carboxamide: Lacks the thiophene ring, which may affect its biological activity.

    2-oxo-N-[2-(morpholin-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide: Contains a morpholine ring instead of piperidine, potentially altering its pharmacokinetic properties.

Uniqueness

2-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide is unique due to the presence of both piperidine and thiophene rings, which contribute to its distinct chemical and biological properties. This combination may enhance its binding affinity to specific targets and improve its therapeutic potential.

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

2-oxo-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)chromene-3-carboxamide

InChI

InChI=1S/C21H22N2O3S/c24-20(16-13-15-7-2-3-8-18(15)26-21(16)25)22-14-17(19-9-6-12-27-19)23-10-4-1-5-11-23/h2-3,6-9,12-13,17H,1,4-5,10-11,14H2,(H,22,24)

InChI Key

OQUSWLVUQMEUEH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CS4

Origin of Product

United States

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